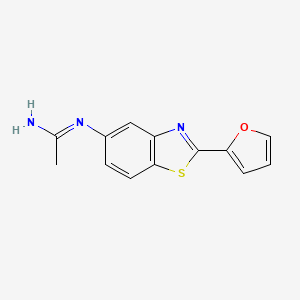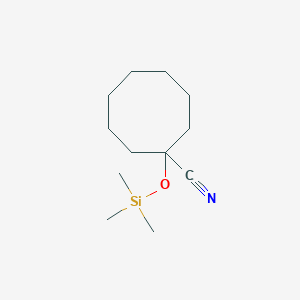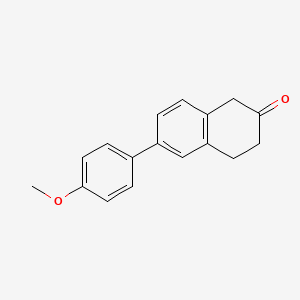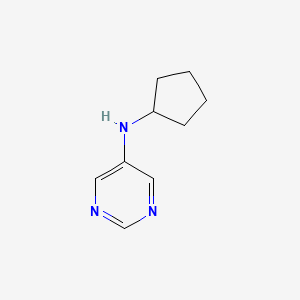
N-Cyclopentyl-5-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-5-pyrimidinamine is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to a pyrimidinamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-5-pyrimidinamine typically involves the reaction of cyclopentylamine with a suitable pyrimidinyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclopentyl-5-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Cyclopentyl-5-pyrimidinone.
Reduction: Reduction reactions can convert the pyrimidinamine group to a pyrimidinylamine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrimidinyl halide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: N-Cyclopentyl-5-pyrimidinone
Reduction: N-Cyclopentyl-5-pyrimidinylamine
Substitution: Various substituted pyrimidinamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-5-pyrimidinamine has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: this compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-Cyclopentyl-5-pyrimidinamine exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.
Comparación Con Compuestos Similares
N-Methyl-5-pyrimidinamine
N-Ethyl-5-pyrimidinamine
N-Propyl-5-pyrimidinamine
N-Butyl-5-pyrimidinamine
Propiedades
Número CAS |
894853-94-2 |
|---|---|
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-cyclopentylpyrimidin-5-amine |
InChI |
InChI=1S/C9H13N3/c1-2-4-8(3-1)12-9-5-10-7-11-6-9/h5-8,12H,1-4H2 |
Clave InChI |
GMAPOYUCDAVXFR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)



![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)

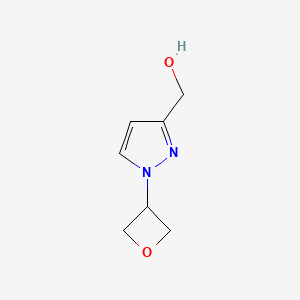
![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)
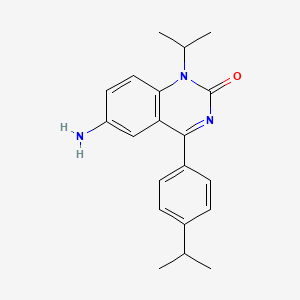
![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)
